1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine 1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
Brand Name: Vulcanchem
CAS No.: 1775314-06-1
VCID: VC5831812
InChI: InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3
SMILES: COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4
Molecular Formula: C22H22ClN3O3
Molecular Weight: 411.89

1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine

CAS No.: 1775314-06-1

Cat. No.: VC5831812

Molecular Formula: C22H22ClN3O3

Molecular Weight: 411.89

* For research use only. Not for human or veterinary use.

1-(4-Chloro-2-methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine - 1775314-06-1

Specification

CAS No. 1775314-06-1
Molecular Formula C22H22ClN3O3
Molecular Weight 411.89
IUPAC Name (4-chloro-2-methoxyphenyl)-[4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Standard InChI InChI=1S/C22H22ClN3O3/c1-28-19-14-17(23)7-8-18(19)22(27)26-11-9-15(10-12-26)13-20-24-21(25-29-20)16-5-3-2-4-6-16/h2-8,14-15H,9-13H2,1H3
Standard InChI Key ACKDAXGYLOHXEU-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)Cl)C(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=CC=C4

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three distinct regions: a piperidine ring, a 4-chloro-2-methoxybenzoyl group, and a 3-phenyl-1,2,4-oxadiazole methyl substituent. The piperidine ring, a six-membered amine heterocycle, serves as the central scaffold. At position 1, the benzoyl group introduces a planar aromatic system with electron-withdrawing chlorine (para) and electron-donating methoxy (ortho) substituents, which modulate electronic properties and steric interactions . Position 4 of the piperidine is functionalized with a methylene bridge connecting to the oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole’s phenyl group at position 3 contributes to lipophilicity and π-π stacking potential .

Stereochemical Considerations

While the compound lacks defined stereocenters in its current configuration, the piperidine ring’s chair conformation influences spatial orientation. Molecular modeling suggests that the equatorial positioning of the benzoyl and oxadiazole groups minimizes steric hindrance, favoring interactions with planar binding sites.

Comparative Analysis with Analogues

Modifications to the benzoyl or oxadiazole substituents significantly alter properties. For instance, the 5-chloro-2-methoxy isomer (PubChem CID 91888835) exhibits a molecular weight of 411.9 g/mol and a higher logP value (4.6 vs. ~3.8), highlighting the impact of halogen positioning on hydrophobicity . Similarly, replacing the phenyl group on the oxadiazole with a methyl group (PubChem CID 44398295) reduces molecular weight to 351.9 g/mol and decreases rotational bond count, potentially enhancing metabolic stability .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves sequential functionalization of the piperidine core. A proposed route includes:

  • N-Acylation: Reacting piperidine with 4-chloro-2-methoxybenzoyl chloride under basic conditions to form the 1-benzoylpiperidine intermediate.

  • Alkylation: Introducing the oxadiazole moiety via nucleophilic substitution or Mitsunobu reaction, using 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole as the electrophile.

Key Reagents and Conditions

  • Benzoylation: Triethylamine or DMAP as catalysts in anhydrous dichloromethane.

  • Oxadiazole coupling: Potassium carbonate in DMF at 60–80°C .

Purification and Characterization

Reaction progress is monitored via thin-layer chromatography (TLC) using silica gel plates and ethyl acetate/hexane mobile phases. High-performance liquid chromatography (HPLC) with C18 columns ensures ≥95% purity. Nuclear magnetic resonance (NMR) spectra confirm structural integrity, with distinctive signals for the methoxy proton (~δ 3.8 ppm) and oxadiazole carbon (~δ 165 ppm) .

Chemical and Physical Properties

Thermodynamic Parameters

  • Molecular formula: C₂₂H₂₂ClN₃O₃ (calculated from).

  • Melting point: Estimated at 180–185°C based on analogues .

  • Solubility: Low aqueous solubility (<0.1 mg/mL in water); soluble in DMSO and dichloromethane.

Reactivity Profile

The electron-deficient oxadiazole ring participates in nucleophilic aromatic substitution, particularly at the 5-position. The chloro group on the benzoyl ring may undergo Suzuki-Miyaura coupling with boronic acids, enabling further derivatization .

Stability Considerations

The compound is stable under inert atmospheres but susceptible to hydrolysis in acidic or basic conditions due to the oxadiazole’s sensitivity to nucleophilic attack. Storage recommendations include desiccated environments at −20°C.

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